molecular formula C10H17ClN2S B2476775 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2137573-36-3

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2476775
CAS No.: 2137573-36-3
M. Wt: 232.77
InChI Key: KRMNQSCNPLLVHZ-UHFFFAOYSA-N
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Description

The compound “5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . The 4-Methylcyclohexyl group is a cyclohexane ring with a methyl group at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a 4-Methylcyclohexyl group at the 5th position. The amine group would be attached at the 2nd position of the thiazole ring .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The reactions of the 4-Methylcyclohexyl group would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are generally stable and have aromatic character. The presence of the 4-Methylcyclohexyl group could potentially influence the compound’s solubility, boiling point, and other physical properties .

Scientific Research Applications

Molecular Structure and Analysis

Research on compounds structurally related to 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, includes exploration of their molecular structures using spectral data. These investigations provide insights into their chemical characteristics, aiding in the understanding of their potential applications (Uwabagira, Sarojini, & Poojary, 2018).

Synthesis and Characterization

The synthesis and characterization of similar thiazole derivatives are crucial for understanding their chemical behavior. For instance, studies on molecules like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine involve detailed analyses using NMR, IR, and X-ray diffraction, which provide valuable data for the potential synthesis and application of related thiazole compounds (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Thermostabilization in Polymers

Compounds with a similar structural framework are being explored for their potential as thermostabilizers in materials like polypropylene. This application involves the synthesis of specific thiazole derivatives and testing their effectiveness in enhancing the thermal stability of polymeric materials (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Potential Anticonvulsant Activity

Some thiazole derivatives are investigated for their potential anticonvulsant properties. Research in this area involves the synthesis of novel thiazole compounds and their preliminary screening for anticonvulsant activity, which could inform the development of new therapeutic agents (Sydorenko et al., 2022).

Anti-Inflammatory and 5-LOX Inhibition

The biological evaluation of thiazole derivatives includes their potential as anti-inflammatory agents. Specifically, certain derivatives have shown direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh, Yum, Cheon, & Cho, 2012).

Development of Novel Heterocyclic Compounds

Research into thiazole derivatives also involves the synthesis of novel heterocyclic compounds, which could have various applications in medicinal chemistry and material science. This includes the development of thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles, highlighting the versatility of thiazole derivatives in synthetic chemistry (Datoussaid, Kirsch, Othman, & Abdillahi, 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many biologically active molecules, such as certain antibiotics and anticancer drugs, contain thiazole rings and exert their effects through various mechanisms .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Thiazole derivatives have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among others .

Properties

IUPAC Name

5-(4-methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.ClH/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;/h6-8H,2-5H2,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMNQSCNPLLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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